An In-Depth Technical Guide to 4-Iodobutanenitrile: Physicochemical Properties, Hazards, and Safe Handling for Researchers
An In-Depth Technical Guide to 4-Iodobutanenitrile: Physicochemical Properties, Hazards, and Safe Handling for Researchers
For Immediate Distribution
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physical properties, hazards, and safe handling protocols for 4-Iodobutanenitrile. As a key building block in organic synthesis, a thorough understanding of its characteristics is paramount for its effective and safe utilization in the laboratory.
Introduction to 4-Iodobutanenitrile
4-Iodobutanenitrile, with the chemical formula C₄H₆IN, is a bifunctional organic molecule featuring a terminal nitrile group and a primary iodide.[1] This unique combination of functional groups makes it a versatile reagent in organic chemistry, particularly in the synthesis of more complex molecules and heterocyclic compounds. Its reactivity is primarily dictated by the electrophilic carbon of the nitrile group and the susceptibility of the carbon-iodine bond to nucleophilic substitution.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Iodobutanenitrile is presented in the table below. These properties are crucial for its proper handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆IN | [1] |
| Molecular Weight | 195.00 g/mol | [1] |
| IUPAC Name | 4-iodobutanenitrile | [1] |
| CAS Number | 6727-73-7 | [1] |
| Boiling Point | 231.0 ± 23.0 °C at 760 mmHg | |
| Melting Point | Not available | |
| Density | 1.8 ± 0.1 g/cm³ | |
| Flash Point | 93.5 ± 22.6 °C | |
| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | |
| Solubility | While specific quantitative data is limited, it is expected to be sparingly soluble in water and soluble in many organic solvents.[2][3] |
Synthesis and Reactivity
4-Iodobutanenitrile is a valuable intermediate in organic synthesis due to its dual reactivity. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones.[4] The presence of the iodo group allows for nucleophilic substitution reactions, making it a useful precursor for introducing a four-carbon nitrile-containing chain into a molecule.[2]
The reactivity of the carbon-iodine bond is the highest among the haloalkanes, making iodoalkanes the most reactive in this class of compounds.[2] This property is frequently exploited in the formation of new carbon-carbon bonds.
Hazard Identification and Classification
4-Iodobutanenitrile is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | GHS07 | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | GHS07 | Warning |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Source:[1]
Toxicological Profile
The primary toxicological concern with aliphatic nitriles like 4-Iodobutanenitrile is the potential for metabolic release of cyanide.[5] Cyanide can inhibit cellular respiration by binding to cytochrome c oxidase.[5]
Routes of Exposure and Symptoms:
-
Inhalation: Harmful if inhaled, may cause respiratory irritation.[1] Symptoms can include chest pain, shortness of breath, headache, and dizziness.[5]
-
Skin Contact: Harmful in contact with skin and causes skin irritation.[1]
-
Eye Contact: Causes serious eye irritation.[1]
-
Ingestion: Harmful if swallowed.[1]
Safe Handling and Storage Procedures
Due to the hazards associated with 4-Iodobutanenitrile, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Ensure full skin coverage.
-
Respiratory Protection: All handling of 4-Iodobutanenitrile should be conducted in a certified chemical fume hood.
Engineering Controls
-
Work should always be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Risk Assessment Workflow
A systematic approach to risk assessment is crucial when working with hazardous chemicals. The following diagram illustrates a logical workflow for managing the risks associated with 4-Iodobutanenitrile.
Caption: Risk assessment and management workflow for 4-Iodobutanenitrile.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Spill Management
-
Small Spills: Absorb with inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Absorb with inert material and collect for disposal.
Disposal Considerations
Dispose of 4-Iodobutanenitrile and any contaminated materials as hazardous chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.
Conclusion
4-Iodobutanenitrile is a valuable reagent in organic synthesis, but it also presents significant health hazards. A thorough understanding of its physicochemical properties and strict adherence to the safety protocols outlined in this guide are essential for its safe and effective use in a research environment. By implementing robust risk assessment and control measures, researchers can minimize the potential for exposure and ensure a safe laboratory setting.
References
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PubChem. 4-Iodobutanenitrile. National Center for Biotechnology Information. [Link]
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National Center for Biotechnology Information (2024). PubChem Document for Aliphatic Nitriles, Source: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. [Link]
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Chemguide. an introduction to nitriles. [Link]
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Chemistry LibreTexts. Physical Properties of Nitriles. [Link]
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Chemistry LibreTexts. Physical Properties of Haloalkanes. [Link]
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BYJU'S. Nitriles- Structure. [Link]
-
Chemistry LibreTexts. Chemistry of Nitriles. [Link]
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Wikipedia. Nitrile. [Link]
-
CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes. [Link]
Sources
- 1. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CK12-Foundation [flexbooks.ck12.org]
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